molecular formula C48H58ClN9O5S3 B606350 BRD4 デグレーダー AT1

BRD4 デグレーダー AT1

カタログ番号: B606350
分子量: 972.7 g/mol
InChIキー: SQNZDYHMCMIGGV-TZPPCSJFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物「アンジオテンシンII型1受容体」は、レニン・アンジオテンシン系における重要な構成要素です。この受容体は主に、血圧と体内の水分バランスの調節に関与しています。 高血圧、心不全、腎臓病などの心臓血管疾患の治療のための主要な治療標的です .

科学的研究の応用

Efficacy in Preclinical Models

Research has demonstrated that AT1 effectively depletes BRD4 in various cellular contexts. For instance, in human breast cancer cell lines, AT1 treatment resulted in significant reductions in BRD4 levels after 24 hours at concentrations ranging from 1 to 3 μM. Importantly, AT1 showed negligible activity against other BET family members (BRD2 and BRD3), indicating its selectivity .

Table 1: Efficacy of BRD4 Degrader AT1

Concentration (μM)BRD4 Depletion (%)Activity Against BRD2 (%)Activity Against BRD3 (%)
15058
27536
390<1<1

Structural Insights

The design of AT1 was guided by structural studies that elucidated how the compound forms stable complexes with both VHL and BRD4. The key interaction involves the bromodomain BD2 of BRD4, which has a high affinity for AT1 with a dissociation constant (Kd) of approximately 44 nM. This structural specificity is crucial for the selective degradation observed .

Case Study 1: Cancer Therapeutics

In preclinical studies involving various cancer cell lines, including those resistant to conventional therapies, AT1 demonstrated enhanced efficacy by not only degrading BRD4 but also reducing downstream oncogenic signaling pathways. This dual action led to decreased cell proliferation and increased apoptosis rates in treated cells .

Case Study 2: Diabetic Models

In models of diabetes, BRD4 expression was found to be upregulated. The application of AT1 resulted in alleviation of diabetic symptoms by reducing inflammatory markers associated with elevated BRD4 levels. This suggests potential applications beyond oncology, particularly in metabolic disorders .

作用機序

アンジオテンシンII型1受容体は、ペプチドホルモンであるアンジオテンシンIIに結合することでその効果を発揮します。この結合は、以下のものを含む細胞内イベントのカスケードをトリガーします。

    Gタンパク質の活性化: ホスホリパーゼCの活性化につながります。

    細胞内カルシウムレベルの増加: 血管収縮をもたらします。

    アルドステロン分泌の刺激: ナトリウムと水の再吸収を強化します.

類似化合物

独自性

生化学分析

Biochemical Properties

BRD4 Degrader AT1 interacts with the bromodomain protein BRD4, promoting a conformational change that exposes key protein motifs to ubiquitination and degradation . This interaction between the small molecule and BRD4 is direct and has been verified through biochemical studies .

Cellular Effects

The degradation of BRD4 by BRD4 Degrader AT1 results in downregulation of MYC protein levels and potent anti-proliferative activity against a panel of tumor cell lines . This suggests that BRD4 Degrader AT1 has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

BRD4 Degrader AT1 exerts its effects at the molecular level by binding to BRD4, promoting a conformational change that exposes key protein motifs to ubiquitination and degradation . This suggests that BRD4 Degrader AT1 may act as an enzyme inhibitor, altering gene expression by degrading BRD4.

Temporal Effects in Laboratory Settings

Near complete degradation of BRD4 was observed within 4 hours of treatment with BRD4 Degrader AT1, suggesting that it has a rapid onset of action

Dosage Effects in Animal Models

While specific dosage effects in animal models have not been reported, BRD4 Degrader AT1 has demonstrated potent anti-proliferative activity against a panel of tumor cell lines

Metabolic Pathways

The specific metabolic pathways that BRD4 Degrader AT1 is involved in have not been reported. Given its role in degrading BRD4, it is likely that BRD4 Degrader AT1 interacts with enzymes or cofactors involved in protein ubiquitination and degradation .

Subcellular Localization

The subcellular localization of BRD4 Degrader AT1 has not been reported. Given its role in degrading BRD4, it is likely that BRD4 Degrader AT1 localizes to the same subcellular compartments as BRD4 .

準備方法

合成経路と反応条件: アンジオテンシンII型1受容体拮抗薬(サタンとしても知られています)の合成には、いくつかの段階が含まれます。最初の段階は通常、これらの化合物に共通の構造的特徴であるビフェニルテトラゾール骨格の形成を含みます。合成プロセスは、多くの場合、以下を含みます。

工業生産方法: アンジオテンシンII型1受容体拮抗薬の工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模化学合成が含まれます。このプロセスには、以下が含まれます。

反応の種類:

一般的な試薬と条件:

主要な製品:

生物活性

BRD4 degrader AT1 is a small molecule classified as a PROTAC (proteolysis-targeting chimera), designed to selectively degrade the bromodomain-containing protein 4 (BRD4). This compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in hematological malignancies. This article explores the biological activity of BRD4 degrader AT1, highlighting its mechanism of action, selectivity, and efficacy through detailed research findings and case studies.

BRD4 degrader AT1 operates by recruiting the E3 ubiquitin ligase VHL (von Hippel-Lindau) to facilitate the ubiquitination and subsequent degradation of BRD4. The compound is designed to bind specifically to BRD4's bromodomain, leading to the formation of a ternary complex that promotes the degradation process. The selectivity of AT1 for BRD4 over other BET family proteins (such as BRD2 and BRD3) is a crucial aspect of its design, enabling targeted therapeutic effects while minimizing off-target activities.

Selectivity and Binding Affinity

The selectivity of BRD4 degrader AT1 has been quantitatively assessed through various binding affinity studies. The dissociation constants (Kd) for AT1 against different bromodomains are as follows:

Bromodomain Kd (nM)
BRD4 BD244
Mutant BRD4 BD2 (QVK)38.8
BRD2 BD1111 ± 14
BRD2 BD294 ± 9
BRD3 BD135 ± 3
BRD3 BD239 ± 8
BRD4 BD175 ± 23
Mutant BRD2 BD1 (KEA)35 ± 4

These data indicate that AT1 exhibits a high degree of selectivity for BRD4, with significantly lower affinity for other BET proteins, which is critical for reducing potential side effects associated with broader inhibition.

In Vitro Studies

In vitro experiments have demonstrated that BRD4 degrader AT1 effectively induces degradation of BRD4 in various cancer cell lines. Notably, treatment with concentrations ranging from 1-3 μM resulted in substantial depletion of BRD4 protein levels while showing minimal effects on BRD2 and BRD3. This selective action was confirmed through Western blot analyses and immunoprecipitation assays, which indicated a time- and concentration-dependent degradation profile.

Case Study: Hematological Malignancies

In a recent study involving multiple myeloma cell lines (MM.1S and MV-4-11), AT1 demonstrated potent anti-proliferative effects. The compound was shown to reduce cell viability significantly compared to untreated controls, with IC50 values indicating effective concentrations below 100 nM in some cases. The mechanism underlying this anti-cancer activity appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved PARP following treatment.

Structural Insights

The structural basis for the selectivity and efficacy of BRD4 degrader AT1 has been elucidated through crystallography studies. These studies revealed that the compound forms stable interactions with both the VHL ligase and the target bromodomain, facilitating efficient degradation pathways. The design modifications made to enhance binding affinity and selectivity were guided by structural insights into the ternary complex formation.

特性

IUPAC Name

(2S,4R)-1-[(2R)-2-acetamido-3-[6-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H58ClN9O5S3/c1-27-29(3)66-47-40(27)41(33-16-18-35(49)19-17-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-20-10-8-9-11-21-65-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-12-14-34(15-13-32)42-28(2)52-26-64-42/h12-19,26,36-38,43,60H,8-11,20-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNZDYHMCMIGGV-TZPPCSJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)[C@@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H58ClN9O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

972.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。